2-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline
Overview
Description
2-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline is a unique chemical compound with the empirical formula C17H28N4O and a molecular weight of 304.43 . It is provided to early discovery researchers as part of a collection of unique chemicals . This compound is an intermediate of Brigatinib, a medicine used to treat cancer that suppresses the epidermal growth factor receptor (EGFR) and anaplastic lymphoma kinase (ALK) .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCOc1cc (ccc1N)N2CCC (CC2)N3CCN (C)CC3
and the InChI string 1S/C17H28N4O/c1-19-9-11-21 (12-10-19)14-5-7-20 (8-6-14)15-3-4-16 (18)17 (13-15)22-2/h3-4,13-14H,5-12,18H2,1-2H3
. These strings provide a text representation of the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound is a solid . Its empirical formula is C17H28N4O and it has a molecular weight of 304.43 . More specific physical and chemical properties may be found in specialized chemical literature or databases.Scientific Research Applications
1. Bioactive Compounds Synthesis
2-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline is involved in the synthesis of new Mannich bases with piperazines, exhibiting cytotoxic/anticancer and carbonic anhydrase (CA) inhibitory effects. These synthesized compounds, including variants with N-methylpiperazine, have shown potential as leading compounds for further designs and evaluations in bioactivity studies (Gul et al., 2019).
2. Polymorphism in Drug Development
This compound, also referred to as ASP3026, is used in drug development as a selective inhibitor of the fusion protein EML4-ALK. Its polymorphic forms, such as A01, A02, A03, A04, and A05, have been studied for their stability and suitability in designing solid formulations. The control of polymorphic forms is crucial in the pharmaceutical industry for ensuring consistency and efficacy in drug production (Takeguchi et al., 2015).
3. Hypoxic-Cytotoxic Agents
The compound has been incorporated in the synthesis of new quinoxalinecarbonitrile 1,4-di-N-oxide derivatives. These derivatives show potential as hypoxic-cytotoxic agents, with certain variants displaying significant potency. This application is relevant in the context of developing new cancer treatments (Ortega et al., 2000).
4. Antibiotic and Antifungal Leads
Research has explored compounds with structures related to this compound for their antibiotic and antifungal activities. These studies contribute to the development of new antimicrobial agents, particularly against resistant strains (Baker et al., 2022).
5. Anticonvulsant Properties
Compounds synthesized with structures related to this chemical have been evaluated for anticonvulsant activity. This research is significant in the development of new therapeutic agents for treating epilepsy and other seizure disorders (Obniska & Zagórska, 2003).
6. Sigma Receptor Ligands
The compound and its derivatives are studied for their role as sigma receptor ligands. These receptors are significant in neurology and pharmacology, and understanding their interactions can lead to the development of novel drugs for various neurological disorders (Berardi et al., 2005).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline are the epidermal growth factor receptor (EGFR) and anaplastic lymphoma kinase (ALK) . These proteins play crucial roles in cell signaling pathways that regulate cell growth, survival, and differentiation.
Mode of Action
This compound interacts with its targets, EGFR and ALK, by binding to their active sites. This binding inhibits the activation of these proteins, thereby preventing the downstream signaling cascades that lead to uncontrolled cell proliferation .
Biochemical Pathways
The compound affects the EGFR and ALK signaling pathways. By inhibiting these proteins, this compound disrupts the downstream effects of these pathways, which include cell growth, survival, and differentiation .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell growth and proliferation, as well as the induction of cell death in cells that overexpress EGFR and ALK .
Biochemical Analysis
Biochemical Properties
2-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline plays a significant role in biochemical reactions, particularly in the inhibition of enzymes such as epidermal growth factor receptor (EGFR) and anaplastic lymphoma kinase (ALK) . These enzymes are crucial for cell signaling pathways that regulate cell growth, survival, and proliferation. By inhibiting these enzymes, this compound can disrupt these pathways, leading to the suppression of cancer cell growth.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, by inhibiting EGFR and ALK, it can prevent the activation of downstream signaling pathways that promote cell proliferation and survival. This leads to reduced cancer cell growth and increased apoptosis (programmed cell death).
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It binds to the active sites of EGFR and ALK, inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream signaling proteins, thereby blocking the transmission of growth and survival signals within the cell. Additionally, this compound can induce changes in gene expression, leading to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained inhibition of cancer cell growth and induction of apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits cancer cell growth without causing significant toxicity . At higher doses, it can lead to toxic or adverse effects, including damage to normal cells and tissues. Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic effect without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of this compound, leading to the formation of metabolites that can be further processed or excreted from the body. The interaction of this compound with specific enzymes and cofactors can influence metabolic flux and metabolite levels, affecting its overall pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the uptake and localization of the compound within target cells, ensuring its effective distribution to sites of action. The compound’s localization and accumulation can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function . This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization to these sites allows it to interact with target biomolecules and exert its inhibitory effects on EGFR and ALK, leading to the suppression of cancer cell growth.
Properties
IUPAC Name |
2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O/c1-19-9-11-21(12-10-19)14-5-7-20(8-6-14)15-3-4-16(18)17(13-15)22-2/h3-4,13-14H,5-12,18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQZQPCYVLHWRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672152 | |
Record name | 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
761440-75-9 | |
Record name | 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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